molecular formula C22H18F3N3O3S B2701504 N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide CAS No. 1115387-19-3

N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide

Cat. No.: B2701504
CAS No.: 1115387-19-3
M. Wt: 461.46
InChI Key: BPLBCKQGOHJYQM-UHFFFAOYSA-N
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Description

N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide is a complex organic compound that belongs to the class of benzothiadiazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiadiazine Ring: The initial step involves the formation of the 1,2,4-benzothiadiazine-1,1-dioxide ring. This can be achieved by reacting a suitable amine with a sulfonamide derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Benzylation: The benzyl group is introduced through a benzylation reaction, typically using benzyl chloride in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the benzothiadiazine derivative is reacted with benzoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the benzamide moiety, converting it to the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzothiadiazine derivatives.

Scientific Research Applications

N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-[1,1-dioxido-6-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide
  • N-benzyl-4-[1,1-dioxido-6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide
  • N-benzyl-4-[1,1-dioxido-6-ethyl-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl]benzamide

Uniqueness

N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Biological Activity

N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-3-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and research findings related to its pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the benzothiadiazin core followed by the introduction of the benzamide moiety. Specific synthetic pathways are often proprietary or detailed in patent literature.

Anticancer Activity

Research has shown that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of benzothiadiazine have been evaluated for their ability to inhibit cancer cell proliferation. One study indicated that modifications at the benzamide position can enhance anti-tumor efficacy by increasing lipophilicity and cellular uptake .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit Src kinase activity, which is crucial in cancer cell signaling pathways .
  • Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways such as NF-kB and MAPK signaling .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of N-benzyl derivatives. The following table summarizes key findings regarding the biological activities associated with various modifications on the benzamide structure:

Compound VariantBiological ActivityIC50 (µM)Notes
N-benzyl variantSrc kinase inhibition1.34Most potent in series
Para-substituted benzamideAnti-cancer activity2.30Enhanced potency with bulky groups
Trifluoromethyl substitutionIncreased lipophilicityN/AAffects cellular uptake

Case Studies

Several case studies have investigated the efficacy of similar compounds in preclinical models:

  • Study on Anti-cancer Activity :
    • Objective : Evaluate the anticancer potential in vitro.
    • Method : Cell viability assays using human cancer cell lines.
    • Results : Compounds demonstrated significant inhibition of cell growth compared to controls.
  • Study on Anti-inflammatory Effects :
    • Objective : Assess the impact on inflammatory markers.
    • Method : Treatment of THP-1 cells with LPS followed by compound exposure.
    • Results : Significant reduction in TNF-alpha and IL-1β production was observed .

Properties

IUPAC Name

N-benzyl-4-[1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O3S/c23-22(24,25)17-10-11-19-18(12-17)27-20(28-32(19,30)31)15-6-8-16(9-7-15)21(29)26-13-14-4-2-1-3-5-14/h1-12,20,27-28H,13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLBCKQGOHJYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C3NC4=C(C=CC(=C4)C(F)(F)F)S(=O)(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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